molecular formula C7H9BO3 B11920084 (3-Cyclopropylfuran-2-yl)boronic acid

(3-Cyclopropylfuran-2-yl)boronic acid

Cat. No.: B11920084
M. Wt: 151.96 g/mol
InChI Key: GJSSTKIYBGWOBM-UHFFFAOYSA-N
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Description

(3-Cyclopropylfuran-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a furan ring substituted with a cyclopropyl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropylfuran-2-yl)boronic acid typically involves the borylation of a suitable furan derivative. One common method is the Miyaura borylation, which involves the reaction of a halogenated furan with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for various functional groups.

Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and yield. These methods involve the use of automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: (3-Cyclopropylfuran-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Alcohols and Phenols: Formed from oxidation reactions.

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a furan ring.

    (3-Thienyl)boronic Acid: Similar to (3-Cyclopropylfuran-2-yl)boronic acid but with a thiophene ring.

    (3-Pyridyl)boronic Acid: Contains a pyridine ring instead of a furan ring.

Uniqueness: this compound is unique due to the presence of both a cyclopropyl group and a furan ring, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable tool in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C7H9BO3

Molecular Weight

151.96 g/mol

IUPAC Name

(3-cyclopropylfuran-2-yl)boronic acid

InChI

InChI=1S/C7H9BO3/c9-8(10)7-6(3-4-11-7)5-1-2-5/h3-5,9-10H,1-2H2

InChI Key

GJSSTKIYBGWOBM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CO1)C2CC2)(O)O

Origin of Product

United States

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